molecular formula C33H28N2O2S B302492 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B302492
M. Wt: 516.7 g/mol
InChI Key: DLAGUXSNSWTVSQ-ZXSNDDASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BNTX, is a chemical compound that has been widely used in scientific research applications. This compound is a potent and selective antagonist of the delta-opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor.

Mechanism of Action

2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a potent and selective antagonist of the delta-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. By binding to the delta-opioid receptor, 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the activation of this receptor by endogenous opioid peptides, such as enkephalins and endorphins, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and affect, and the modulation of reward and addiction-related behaviors. 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potency and selectivity as a delta-opioid receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

There are several potential future directions for research on 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its applications in pharmacology and medicine. One area of research could focus on the development of more potent and selective delta-opioid receptor antagonists that could have improved therapeutic efficacy and fewer side effects. Another area of research could focus on the use of 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and other delta-opioid receptor antagonists in combination with other drugs or therapies to enhance their therapeutic effects. Finally, research could also focus on the identification of new physiological and biochemical functions of the delta-opioid receptor and its potential implications for the treatment of various medical conditions.

Synthesis Methods

The synthesis of 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the preparation of the naphthalene derivative, which is then reacted with the appropriate amine to form the imine. The imine is then reduced to the corresponding amine, which is subsequently reacted with the isothiocyanate to obtain the final product.

Scientific Research Applications

2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively used in scientific research applications, particularly in the field of pharmacology. This compound has been used to study the physiological and biochemical effects of the delta-opioid receptor, including its role in pain modulation, addiction, and mood regulation. 2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been used to investigate the potential therapeutic applications of delta-opioid receptor antagonists in the treatment of various medical conditions, such as depression, anxiety, and substance abuse disorders.

properties

Product Name

2-({[2-(benzyloxy)-1-naphthyl]methylene}amino)-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C33H28N2O2S

Molecular Weight

516.7 g/mol

IUPAC Name

N-phenyl-2-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C33H28N2O2S/c36-32(35-25-14-5-2-6-15-25)31-27-17-9-10-18-30(27)38-33(31)34-21-28-26-16-8-7-13-24(26)19-20-29(28)37-22-23-11-3-1-4-12-23/h1-8,11-16,19-21H,9-10,17-18,22H2,(H,35,36)/b34-21-

InChI Key

DLAGUXSNSWTVSQ-ZXSNDDASSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)C(=O)NC6=CC=CC=C6

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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